1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE
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Overview
Description
1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE, also known as DIMBOA, is a naturally occurring benzoxazinoid. This compound is a secondary metabolite found in various grasses, including maize, wheat, and rye. It plays a crucial role in the plant’s defense mechanisms against pests and pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE typically involves the reaction of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted benzoxazinones .
Scientific Research Applications
1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying benzoxazinoid chemistry and its reactivity.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with various pests and pathogens.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of biopesticides and as a natural preservative in agricultural products
Mechanism of Action
The mechanism of action of 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE involves its interaction with cellular targets in pests and pathogens. The compound disrupts cellular processes by inhibiting key enzymes and interfering with DNA replication. It also induces oxidative stress, leading to cell death .
Comparison with Similar Compounds
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA): A closely related compound with similar properties and applications.
2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA): Another benzoxazinoid with enhanced toxicity against pests.
Uniqueness: 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE is unique due to its specific structural features that confer distinct reactivity and biological activity. Its methoxy group at the 6-position and the phenylacetyl moiety contribute to its enhanced stability and efficacy compared to other benzoxazinoids .
Properties
IUPAC Name |
1-[3-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)13-4-3-5-15(8-13)18-10-14-9-16(20-2)6-7-17(14)21-11-18/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOLKEGCHNCQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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